Product packaging for 2-Ethyl-3-nitro-1,2-dihydroquinoline(Cat. No.:)

2-Ethyl-3-nitro-1,2-dihydroquinoline

Cat. No.: B11896575
M. Wt: 204.22 g/mol
InChI Key: GQNNGRICYVYLNE-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitro-1,2-dihydroquinoline is a functionalized 1,2-dihydroquinoline derivative of high interest in medicinal chemistry and organic synthesis. This compound features a nitro group and an ethyl substituent on its dihydroquinoline core, a scaffold recognized for its prevalence in biologically active molecules. Researchers value this structure as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. The nitro group serves as a versatile handle for further chemical transformations, enabling access to a diverse array of amino-functionalized analogues and fused quinoline systems for structure-activity relationship (SAR) studies. The 1,2-dihydroquinoline scaffold is a privileged structure in drug discovery. Nitro-containing dihydroquinoline derivatives have been investigated as promising anti-Alzheimer agents due to their inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target for this neurological condition . Furthermore, chiral 1,2-dihydroquinolines are valuable targets in asymmetric synthesis, often accessed via catalytic cascade reactions such as the aza-Michael–Henry tandem reaction . The reactivity of similar electron-deficient dihydroquinoline precursors with nucleophiles like primary amines makes them excellent building blocks for generating novel quinoline-3-carboxylic acid derivatives and other complex molecular architectures . This compound is intended for research applications only, including use as a standard in analytical studies, a key intermediate in pharmaceutical development, and a precursor in the synthesis of potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B11896575 2-Ethyl-3-nitro-1,2-dihydroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-nitro-1,2-dihydroquinoline

InChI

InChI=1S/C11H12N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7,9,12H,2H2,1H3

InChI Key

GQNNGRICYVYLNE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CC2=CC=CC=C2N1)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of 2 Ethyl 3 Nitro 1,2 Dihydroquinoline Formation

Elucidation of Cascade Reaction Mechanisms

The formation of 2-Ethyl-3-nitro-1,2-dihydroquinoline is a prime example of a cascade reaction, where multiple chemical transformations occur sequentially in one pot. This strategy is highly valued in organic synthesis for its efficiency and atom economy.

The synthesis is predominantly achieved through an asymmetric aza-Michael–Henry tandem reaction. mdpi.comresearchgate.net This reaction involves the initial conjugate addition of an amine to an α,β-unsaturated nitro compound (the aza-Michael addition), followed by an intramolecular cyclization and a subsequent nitro-aldol (Henry) reaction.

The process is typically catalyzed by a bifunctional catalyst, often a chiral amine immobilized on a solid support like SBA-15 mesoporous silica (B1680970). mdpi.comresearchgate.net These catalysts possess both acidic (e.g., silanol (B1196071) groups) and basic (amine) sites, which work synergistically to promote the reaction. mdpi.com For instance, a quinidine-derived tertiary amine-thiourea catalyst has also been successfully employed. nih.govbuchler-gmbh.com

The general steps of the cascade are as follows:

Activation of the nitroolefin (e.g., β-nitrostyrene) by the acidic sites of the catalyst. mdpi.com

Formation of an enamine or iminium ion intermediate from the 2-aminobenzaldehyde (B1207257) derivative. researchgate.net

The aza-Michael addition, where the amine attacks the activated nitroolefin.

An intramolecular Henry reaction, where the resulting intermediate cyclizes to form the dihydroquinoline ring.

Dehydration can sometimes follow to yield a nitro-substituted quinoline (B57606). nih.gov

This cascade approach has proven effective, affording the desired 3-nitro-1,2-dihydroquinolines in high yields and with excellent enantioselectivity. nih.gov

Stereochemical Control and Enantioselectivity Rationalization

Achieving high stereochemical control is a primary goal in the synthesis of chiral molecules like this compound. The enantioselectivity of the aza-Michael–Henry cascade is profoundly influenced by the catalyst and the reaction environment.

The choice of catalyst is paramount in dictating the stereochemical outcome. Chiral bifunctional catalysts, such as those derived from quinidine (B1679956) or prolinamide, have been shown to be highly effective. nih.govresearchgate.net These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

For instance, heterogeneous catalysts, where a chiral amine is immobilized on a support like SBA-15, have demonstrated excellent enantioselectivity. mdpi.comresearchgate.net The synergistic effect between the acidic silanol groups on the silica surface and the basic chiral amine sites is key to this success. mdpi.com The solid support can also play a role in orienting the substrates, further enhancing stereocontrol. The nature of the amine on the catalyst also matters; tertiary amines have been found to be more efficient promoters of the asymmetric cascade reaction than secondary amines in some systems. mdpi.com

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
(S)-(–)-2-aminomethyl-1-ethylpyrrolidine immobilized SBA-158598
Quinidine-derived tertiary amine-thiourea9290
Bi-functional primary amine thiourea (B124793) with benzoic acid7085

This table presents a comparison of different catalyst systems used in the asymmetric aza-Michael–Henry cascade reaction for the synthesis of 3-nitro-1,2-dihydroquinolines, highlighting the achieved yields and enantiomeric excesses. mdpi.comnih.gov

The high enantiomeric excess observed in these reactions can often be attributed to geometrical constraints imposed by the catalyst and its environment. mdpi.com In the case of heterogeneous catalysts with a mesoporous structure, the confined space within the pores can significantly influence the approach of the reactants. mdpi.com

A proposed mechanism suggests that the steric hindrance from the mesopore walls restricts the activation of one face of the nitroolefin, leaving the other face preferentially open for attack. mdpi.com This selective facial attack leads to the observed high enantiomeric excess. This "geometrical constraint" model highlights how the physical structure of the catalyst can be as important as its chemical properties in determining the stereochemical outcome of a reaction.

Theoretical Studies on Reaction Pathways and Transition States

While extensive experimental work has been conducted, theoretical studies using methods like Density Functional Theory (DFT) provide deeper insights into the reaction mechanisms. Such studies can help to elucidate the structures of transition states and intermediates, and to understand the energetic profiles of the reaction pathways. nih.gov

For instance, theoretical calculations can be used to model the interaction between the catalyst and the substrates, providing a rationale for the observed stereoselectivity. By calculating the energies of the different possible transition states leading to the various stereoisomers, researchers can predict which pathway is energetically more favorable. These computational approaches are invaluable for refining catalyst design and for understanding the subtle factors that govern the course of the reaction. While specific theoretical studies on the formation of this compound were not found in the provided search results, the principles from studies on similar reactions, such as the formation of nitro compounds or other dihydroquinoline derivatives, are applicable. nih.govresearchgate.net

Synthetic Transformations and Derivatization of 2 Ethyl 3 Nitro 1,2 Dihydroquinoline Scaffolds

Oxidation to Quinolines (e.g., 3-Nitroquinolines)

The 1,2-dihydroquinoline (B8789712) ring system is a precursor to the corresponding fully aromatic quinoline (B57606). The oxidation of 2-ethyl-3-nitro-1,2-dihydroquinoline results in the formation of 2-ethyl-3-nitroquinoline (B15069625). This aromatization process involves the formal loss of two hydrogen atoms from the dihydroquinoline core. While various oxidizing agents can achieve this, the reaction can sometimes be promoted under acidic conditions or with specific catalysts. For instance, acid-promoted removal of an N-Boc protecting group from a 1,2-dihydroquinoline can lead to the formation of the quinoline. nih.govresearchgate.net In other systems, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for the dehydrogenation of dihydroquinolines to quinolines. organic-chemistry.org The presence of the nitro group makes the resulting 2-ethyl-3-nitroquinoline an electron-deficient aromatic system, which can be a substrate for nucleophilic aromatic substitution. wikipedia.org

A metal- and base-free method for the synthesis of 3-nitroquinolines from quinoline has been developed, highlighting the importance of this structural motif. rsc.org The oxidation of the this compound provides a direct route to a substituted version of this important class of compounds.

Reduction to Tetrahydroquinolines

The complete saturation of the heterocyclic ring of this compound yields 2-ethyl-3-nitro-1,2,3,4-tetrahydroquinoline. This transformation is typically achieved through catalytic hydrogenation. The reduction of the C3=C4 double bond within the dihydroquinoline ring can be accomplished using various catalytic systems. Concurrently, the nitro group is also susceptible to reduction under many of these conditions, which can lead to the corresponding amino-tetrahydroquinoline.

Key methods for the reduction of the quinoline system to a tetrahydroquinoline include:

Catalytic Hydrogenation: This is a common and efficient method. Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are used in the presence of hydrogen gas. nih.gov The choice of catalyst and reaction conditions (e.g., pressure) can influence the selectivity of the reduction, especially concerning the nitro group. nih.gov

Transfer Hydrogenation: Reagents like Hantzsch esters can be used in the presence of a catalyst for the transfer hydrogenation of the quinoline moiety. organic-chemistry.org

Metal-Promoted Reductions: Systems like samarium(II) iodide (SmI2) in the presence of water have been reported for the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines. researchgate.net

The stereochemical outcome of the reduction is a critical aspect. Hydrogenation of substituted 1,2-dihydroquinolines can proceed with high diastereoselectivity, often yielding the cis-substituted tetrahydroquinoline. nih.gov For example, the hydrogenation of a 2,4-disubstituted 1,2-dihydroquinoline resulted in the formation of the corresponding tetrahydroquinoline as a single cis diastereoisomer in nearly quantitative yield. nih.gov This suggests that the reduction of this compound would likely favor the formation of cis-2-ethyl-3-nitro-1,2,3,4-tetrahydroquinoline.

Table 1: Selected Methods for Reduction to Tetrahydroquinolines

Catalyst/ReagentConditionsSubstrate TypeProductReference
5% Pd/C, H₂Hydrogenation2-NitroarylketonesTetrahydroquinolines nih.gov
n-BuLi, then H₂Lithiation, then HydrogenationN-Boc-2-aryl-1,2-dihydroquinolinesTetrahydroquinolines nih.gov
SmI₂/H₂O/Et₃N-Quinolin-2(1H)-ones1,2,3,4-Tetrahydroquinolines researchgate.net
NaBH₄-3,4-DihydroquinolinesTetrahydroquinolines organic-chemistry.org

Regioselective Functionalization and Derivatization

The 1,2-dihydroquinoline scaffold allows for precise functionalization at specific positions, enabling the synthesis of complex, substituted quinoline derivatives.

A notable transformation of 1,2-dihydroquinolines is their isomerization to the corresponding 1,4-dihydroquinoline (B1252258) derivatives. This can be achieved with retention of stereochemistry at the C2 position. Research on N-Boc-2-aryl-1,2-dihydroquinolines has shown that deprotonation with a strong base like n-butyllithium (n-BuLi) generates an allylic lithium intermediate. nih.govresearchgate.net This intermediate is then trapped by an electrophile, which adds exclusively at the C4 position. nih.govresearchgate.net This process effectively converts the 1,2-dihydroquinoline into a 2,4-disubstituted 1,4-dihydroquinoline while preserving the stereochemical integrity of the original C2 stereocenter. nih.gov

Applying this methodology to this compound (after suitable N-protection, e.g., with a Boc group) would involve the following steps:

Deprotonation at C2 to form an allylic anion.

Electrophilic attack at the C4 position of the anionic intermediate.

This sequence provides access to 2-ethyl-4-substituted-3-nitro-1,4-dihydroquinolines, a class of compounds not readily accessible through other means.

The ability to functionalize the dihydroquinoline ring at multiple positions opens the door to densely substituted products. Following the initial C4-functionalization to form a 1,4-dihydroquinoline, further derivatization is possible. For instance, subsequent lithiation and reaction with another electrophile can lead to the synthesis of highly enantioenriched 2,4,4-trisubstituted 1,4-dihydroquinolines. nih.gov This demonstrates a powerful strategy for building molecular complexity on the quinoline scaffold, starting from a simple 1,2-dihydroquinoline precursor. nih.govresearchgate.net

Nitro Group Reactivity and Transformations

The nitro group at the C3 position is a key functional handle that dictates much of the reactivity of the this compound scaffold. sci-hub.se The nitro group is strongly electron-withdrawing, a property that influences the electronic nature of the entire molecule. wikipedia.orgtcichemicals.com

Key aspects of the nitro group's reactivity in this context include:

Activation of the Double Bond: The nitro group polarizes the C3=C4 double bond, making the C4 position susceptible to nucleophilic (Michael) addition. The synthesis of 3-nitro-1,2-dihydroquinolines itself often proceeds via a tandem aza-Michael addition/cyclization sequence, where an aminobenzaldehyde adds to a nitroalkene. rsc.org

Reduction to an Amine: One of the most synthetically useful transformations of a nitro group is its reduction to an amino group (–NH₂). wikipedia.orgresearchgate.net This can be achieved with various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acid (e.g., Fe/HCl). This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the quinoline ring. The resulting 3-aminoquinoline (B160951) derivative can then undergo a wide range of further reactions, such as diazotization and Sandmeyer reactions, or acylation.

Role as a Leaving Group: In some contexts, the nitro group can act as a leaving group, particularly in nucleophilic substitution reactions. tcichemicals.com This allows for the direct replacement of the nitro group with other functionalities.

The versatile reactivity of the nitro group, combined with the transformations of the dihydroquinoline ring, makes this compound a powerful and multifaceted building block in heterocyclic synthesis. sci-hub.seresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 3 Nitro 1,2 Dihydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Ethyl-3-nitro-1,2-dihydroquinoline, a combination of ¹H and ¹³C NMR techniques offers a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Confirmation and Yield Determination

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for the protons of the dihydroquinoline core and the ethyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the aromatic ring system.

Analysis of related 3-nitro-1,2-dihydroquinoline structures provides a basis for predicting the ¹H NMR spectrum. rsc.orgnih.govnih.gov The aromatic protons on the benzo-fused ring typically appear in the downfield region (δ 6.5-8.0 ppm), with their multiplicity determined by the substitution pattern on the aromatic ring. The proton at the C4 position is expected to appear as a singlet in the olefinic region. The chiral center at C2 would render the methylene (B1212753) protons of the ethyl group diastereotopic, potentially leading to a complex multiplet. The methine proton at C2 would likely appear as a multiplet due to coupling with the adjacent methylene protons of the ethyl group.

The integration of the signal areas in the ¹H NMR spectrum allows for the quantitative determination of the relative number of protons, which can be used to confirm the structure and assess the yield of a reaction by comparing the integrals of the product peaks to an internal standard. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H7.0 - 8.0m-
C4-H~7.5s-
NH4.0 - 6.0br s-
C2-H4.5 - 5.0m-
CH₂ (ethyl)1.5 - 2.0m~7
CH₃ (ethyl)0.8 - 1.2t~7

Note: These are predicted values based on analogous structures and may vary depending on the solvent and specific electronic effects.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.

Based on data from similar structures, the aromatic carbons are expected to resonate in the range of δ 110-150 ppm. rsc.orgnih.gov The presence of the nitro group at C3 and its electron-withdrawing nature will significantly influence the chemical shifts of the nearby carbons, particularly C3 and C4a. The carbon of the C-NO₂ group (C3) is expected to be significantly downfield. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C115 - 145
C4a~125
C8a~140
C4~130
C3~148
C2~55
CH₂ (ethyl)~25
CH₃ (ethyl)~12

Note: These are predicted values based on analogous structures and may vary.

Solid-State NMR Techniques (e.g., ¹³C CP/MAS, ²⁹Si BD-MAS) for Immobilized Catalysts

While not directly applicable to the characterization of the soluble this compound molecule itself, solid-state NMR techniques are crucial when the compound is, for instance, a product of a reaction catalyzed by an immobilized catalyst. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide structural information on organic molecules in the solid state. Should the synthesis of this compound involve a silica-immobilized catalyst, ²⁹Si Bloch Decay Magic Angle Spinning (BD-MAS) NMR could be used to characterize the catalyst support and its interaction with the catalytic species. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=C, and NO₂ groups.

The N-H stretching vibration of the dihydroquinoline amine is anticipated to appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the dihydroquinoline double bond will likely produce signals in the 1500-1650 cm⁻¹ region. Crucially, the presence of the nitro group will be confirmed by strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Stretch (aromatic, alkene)1500 - 1650
NO₂ Asymmetric Stretch1500 - 1550
NO₂ Symmetric Stretch1300 - 1350

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight, allowing for the deduction of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₁₁H₁₂N₂O₂).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound. The sample is first separated on an LC column, and the eluent is subsequently introduced into the mass spectrometer. A single peak in the chromatogram with the correct m/z value in the corresponding mass spectrum would indicate a high degree of purity. The fragmentation pattern observed in the mass spectrum can also provide structural information. rsc.org

X-ray Crystallography for Absolute Configuration and Molecular Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Since this compound contains a stereocenter at the C2 position, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained and anomalous dispersion effects are measured. The crystallographic data would also reveal the conformation of the dihydroquinoline ring and the orientation of the ethyl and nitro substituents. nih.gov

Table 4: Representative Crystallographic Data for Dihydroquinoline Derivatives

Parameter Example Value from a Dihydroquinoline Derivative
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8-12
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Volume (ų)~1500-2000
Z4

Note: These values are representative of related dihydroquinoline structures and would need to be determined experimentally for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. In the case of this compound, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with its conjugated system and heteroatoms. The dihydroquinoline core, with its aromatic and heterocyclic moieties, combined with the electron-withdrawing nitro group, gives rise to a complex and informative electronic spectrum.

The primary chromophore in this molecule is the nitro-substituted dihydroquinoline system. The absorption bands in the UV-Vis region are influenced by the extent of conjugation, the presence of substituents, and the solvent environment. The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic quinoline (B57606) ring system. The presence of the nitro group (-NO2) is known to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and its strong electron-withdrawing nature.

Furthermore, the non-bonding electrons on the nitrogen atom of the dihydroquinoline ring and the oxygen atoms of the nitro group can give rise to lower intensity n → π* transitions. These transitions typically occur at longer wavelengths compared to the π → π* transitions. The position and intensity of these bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding can stabilize the non-bonding orbitals, leading to a hypsochromic (blue) shift of the n → π* transition.

Interactive Data Table: Representative UV-Vis Absorption Data

Solvent λmax (nm) for π → π transitionMolar Absorptivity (ε) for π → π (L mol⁻¹ cm⁻¹) **λmax (nm) for n → π transitionMolar Absorptivity (ε) for n → π (L mol⁻¹ cm⁻¹) **
Hexane~280-320~10,000-20,000~380-420~100-500
Ethanol~285-325~12,000-22,000~370-410~150-600
Acetonitrile~282-322~11,000-21,000~375-415~120-550

Note: The values presented in this table are illustrative and represent typical ranges for nitroaromatic compounds. Actual experimental values for this compound may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed for the study of species that possess unpaired electrons, making them paramagnetic. The parent molecule, this compound, in its neutral, ground state is a closed-shell molecule with all electrons paired. Consequently, it is diamagnetic and will not produce an EPR signal.

However, EPR spectroscopy becomes a highly relevant and powerful tool for the characterization of the radical anion of this compound. Nitroaromatic compounds can be reduced via chemical or electrochemical methods to form paramagnetic radical anions. rsc.orgresearchgate.net The formation of such a radical anion introduces an unpaired electron into the molecule's π-system, rendering it EPR active.

The study of the EPR spectrum of the this compound radical anion would provide detailed insights into its electronic structure. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfc). The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine coupling constants reveal the extent of the interaction of the unpaired electron with magnetic nuclei within the radical, such as ¹⁴N and ¹H.

For the radical anion of this compound, the EPR spectrum would be expected to show significant hyperfine coupling to the nitrogen nucleus of the nitro group, as a substantial portion of the spin density resides on this group in nitroaromatic radical anions. nih.gov Additionally, smaller hyperfine couplings to the protons on the quinoline ring would be anticipated, providing a map of the spin density distribution across the entire molecule. This information is crucial for understanding the delocalization of the unpaired electron and the effects of the ethyl and nitro substituents on the electronic distribution within the dihydroquinoline framework.

While no specific EPR data for the radical anion of this compound were found in the reviewed literature, the technique remains indispensable for investigating its potential paramagnetic forms.

Computational Chemistry and Theoretical Analysis of 2 Ethyl 3 Nitro 1,2 Dihydroquinoline

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.

Structural Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as structural optimization, involves finding the geometry that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 2-Ethyl-3-nitro-1,2-dihydroquinoline , which contains a stereocenter at the C2 position and a flexible ethyl group, multiple low-energy conformations may exist.

Conformational analysis would be performed to identify these various stable conformers and to determine their relative energies. This would typically involve systematically rotating the rotatable bonds (such as the C-C bond of the ethyl group) and exploring the puckering of the dihydroquinoline ring to locate all energy minima. The results of such an analysis would provide key insights into the molecule's preferred shape and the energy barriers between different conformations. Without experimental data, specific bond lengths and angles for This compound cannot be provided.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For This compound , the MEP would likely show negative potential (red/yellow) around the nitro group's oxygen atoms, indicating a region susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, indicating a site for nucleophilic interaction.

No specific HOMO-LUMO energy values or MEP maps for This compound are available in the current literature.

Prediction of Spectroscopic Parameters (e.g., ¹H and ¹³C NMR Chemical Shifts)

DFT calculations can be a powerful tool for predicting NMR spectra, which can aid in the structural elucidation of newly synthesized compounds. nih.govsapub.orgchemsynthesis.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Accurate prediction often requires considering the effects of different conformers and the solvent. nih.gov While general methodologies for predicting ¹H and ¹³C NMR chemical shifts using DFT are well-established, specific predicted values for This compound have not been reported. nih.govsapub.orgchemsynthesis.comnih.gov

Analysis of Non-Linear Optical Properties

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to a strong external electric field. The presence of the electron-donating dihydroquinoline nitrogen and the electron-withdrawing nitro group could potentially lead to NLO activity in This compound , but no computational studies have been performed to confirm or quantify this.

Regioselectivity Studies Using Conceptual Density Functional Theory

Conceptual DFT provides a framework for understanding and predicting chemical reactivity and selectivity using global and local reactivity descriptors derived from density functional theory. These descriptors include electronegativity (χ), hardness (η), and the Fukui function (f(r)).

In the context of the synthesis of This compound , which could be formed through a domino reaction, conceptual DFT could be used to predict the regioselectivity of the key bond-forming steps. researchgate.net For instance, in a potential synthesis involving the reaction of an aminobenzaldehyde with a nitro-olefin, analysis of the Fukui functions of the reactants could predict which atoms are most susceptible to nucleophilic or electrophilic attack, thereby explaining the observed regiochemical outcome. However, no such specific study on this reaction to form This compound has been published.

Advanced Molecular Modeling for Reaction Mechanism Simulation

Computational modeling can be employed to simulate the entire reaction pathway for the synthesis of a molecule. This involves locating the transition state (TS) structures for each elementary step of the reaction and calculating the corresponding activation energies. This provides a detailed, step-by-step understanding of how the reaction proceeds.

For the synthesis of This compound , such a study could elucidate the mechanism of the cyclization and nitro group addition. acs.org It could differentiate between possible competing pathways and explain the role of any catalysts used. These simulations provide valuable insights that can be used to optimize reaction conditions for improved yield and selectivity. To date, no reaction mechanism simulations for the synthesis of This compound have been reported in the scientific literature.

Future Directions and Emerging Research Avenues in 2 Ethyl 3 Nitro 1,2 Dihydroquinoline Chemistry

Development of Novel and More Efficient Catalytic Systems

The synthesis of 3-nitro-1,2-dihydroquinolines has been achieved using various catalytic methods, but there remains considerable scope for improvement in terms of efficiency, selectivity, and environmental impact. rsc.org Future research will likely focus on developing more advanced catalytic systems tailored for substrates leading to 2-ethyl substituted products.

One promising avenue is the refinement of organocatalysis. An existing one-pot asymmetric synthesis utilizes primary amine thiourea (B124793) catalysts to produce 3-nitro-1,2-dihydroquinolines via a dual-activation protocol involving an aromatic iminium and hydrogen-bonding. nih.gov Future work could explore a broader range of chiral primary amine catalysts to enhance the enantioselectivity (currently up to 90% ee) specifically for reactions involving (E)-1-nitrobut-1-ene, the precursor to the 2-ethyl group. nih.gov

Heterogeneous catalysis also presents significant opportunities. Neutral alumina (B75360) has been successfully employed for the solvent-free synthesis of 3-nitro-1,2-dihydroquinolines. rsc.orgunex.es Research could be directed towards exploring other solid catalysts, such as modified zeolites or metal-organic frameworks (MOFs), which could offer superior control over regioselectivity and facilitate easier product purification.

Furthermore, leveraging transition metal catalysis under milder conditions is a key goal. While traditional methods for quinoline (B57606) synthesis often require harsh conditions, modern approaches use catalysts based on iron, gold, rhodium, and cobalt for related transformations. nih.govorganic-chemistry.org The development of, for example, an iron-catalyzed intramolecular allylic amination or a cobalt-catalyzed dearomatization protocol specifically adapted for nitro-substituted precursors could provide more efficient and functional-group-tolerant routes. organic-chemistry.org

Catalyst SystemPrecursorsKey FeaturesReference
Primary Amine Thiourea2-Aminobenzaldehydes, NitroolefinsOrganocatalytic, Asymmetric, Dual-activation nih.gov
Neutral Alumina2-Aminobenzaldehyde (B1207257), NitroalkenesHeterogeneous, Solvent-free, Tandem aza-Michael-Henry reaction rsc.orgunex.es
Hydrazine (B178648)N-prenylated 2-aminobenzaldehydesRing-Closing Carbonyl-Olefin Metathesis (RCCOM) nih.govchemrxiv.org
Iron Salts (e.g., FeCl₂·4H₂O)2-Aminophenyl-1-en-3-olsMild conditions, Good yields for dihydroquinolines organic-chemistry.orgmdpi.com
Gold/Silver (AuCl₃/AgSbF₆)2-Tosylaminophenylprop-1-en-3-olsIntramolecular allylic amination, Broad substrate scope organic-chemistry.org

Exploration of Undiscovered Synthetic Pathways and Transformations

Beyond optimizing existing catalytic methods, the exploration of entirely new synthetic strategies is crucial. Current prominent methods include domino reactions and ring-closing metathesis. The aza-Michael-Henry domino reaction is a powerful one-pot procedure for constructing the 3-nitro-1,2-dihydroquinoline core. nih.govunex.es Future research could investigate alternative domino sequences or tandem processes to build complexity in a single operation.

The application of ring-closing carbonyl-olefin metathesis (RCCOM), catalyzed by hydrazine, has been demonstrated for the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org Adapting this methodology to precursors that would yield the 2-ethyl-3-nitro substitution pattern is a logical and innovative next step. Similarly, domino reactions involving Morita-Baylis-Hillman (MBH) acetates and primary amines have proven effective for generating highly substituted dihydroquinolines and could be extended to nitro-containing analogues. nih.gov

Another area of exploration is the post-synthesis modification of the 2-Ethyl-3-nitro-1,2-dihydroquinoline scaffold. The reactivity of the nitro group and the double bond within the heterocyclic ring has been investigated, including the addition of nucleophiles like indole (B1671886) or pyrrole (B145914) to N-formylated 1,2-dihydroquinolines. unex.es Future studies could systematically explore a wider range of transformations, such as reduction of the nitro group, functionalization of the N-H bond, or cycloaddition reactions across the double bond, thereby unlocking access to a diverse library of new chemical entities.

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to its development. While standard techniques like NMR (¹H, ¹³C) and IR spectroscopy are routinely used nih.gov, the application of more advanced methods will provide deeper insights.

High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination. rsc.org For establishing the precise three-dimensional structure and stereochemistry, especially in asymmetric syntheses, single-crystal X-ray diffraction is the definitive method. nih.govrsc.org

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can be used to unequivocally assign all proton and carbon signals, which is particularly important for complex substituted derivatives. The study of related quinoline systems has also employed UV-Vis absorption and fluorescence spectroscopy to probe their electronic transitions and photophysical properties. rsc.org Applying these techniques to this compound could reveal potential applications in materials science or as fluorescent probes.

Deeper Mechanistic Understanding Through Advanced Computational Methodologies

Computational chemistry offers a powerful lens through which to understand the intricacies of reaction mechanisms, transition states, and stereoselectivity. For the synthesis of this compound, Density Functional Theory (DFT) calculations can be employed to elucidate the pathways of the key synthetic reactions, such as the organocatalytic aza-Michael-Henry domino reaction. nih.govrsc.org

Such studies can model the proposed dual-activation mechanism, calculating the energies of intermediates and transition states to confirm the catalytic cycle. nih.gov This understanding can guide the rational design of more effective catalysts. For instance, computational investigation into the reaction between 2-aminobenzaldehyde and (E)-1-nitrobut-1-ene could predict which catalyst stereoisomer would yield the highest enantiomeric excess.

Furthermore, computational tools like molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic regions within the molecule, predicting its reactivity. mdpi.com Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the electronic properties and potential for participation in various reactions. mdpi.comresearchgate.net These theoretical studies, when correlated with experimental spectroscopic data, provide a comprehensive picture of the molecule's behavior. mdpi.comresearchgate.net

Integration into the Synthesis of Chemically Complex Molecules and Scaffolds

A primary driver for research into novel heterocyclic compounds is their potential as building blocks for more complex and functionally significant molecules. The this compound scaffold is a versatile starting point for constructing larger molecular architectures.

One demonstrated application is the integration of carbohydrate moieties to create 2-glyco-3-nitro-1,2-dihydroquinolines, which are of interest for their potential biological activities. unex.es This approach combines the unique properties of the dihydroquinoline core with the chirality and biocompatibility of sugars.

Another strategy involves using the synthesized dihydroquinoline as an intermediate in a multi-step synthesis. For example, a related dihydroquinoline has been successfully used as a precursor to form an azapterocarpan analogue, showcasing its utility in building complex polycyclic systems. nih.gov The presence of the nitro group in this compound provides a versatile chemical handle that can be converted into other functional groups (e.g., an amino group), facilitating further elaboration and integration into diverse molecular scaffolds relevant to medicinal and pharmaceutical chemistry. nih.gov The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a peptide coupling reagent highlights the broader utility of the dihydroquinoline framework in synthetic chemistry. wikipedia.org

Q & A

Q. How to ensure compliance with FAIR data principles when publishing results on this compound?

  • Methodological Answer :
  • Deposit raw spectral data in repositories (e.g., PubChem, ECHA) with unique identifiers.
  • Document synthesis protocols using ISA-TAB standards for interoperability .

Tables for Key Comparisons

Synthetic Method Yield (%) Purity (%) Key Conditions Reference
Nitration in H₂SO₄/HNO₃7899.50°C, 2 h
Microwave-assisted nitration8598.7100 W, 10 min, DCM
Biological Activity Assay Type Result Confounding Factors Reference
MutagenicityAmes testPositive (TA98)High nitroreductase activity
Carcinostatic effectMTT (HeLa)IC₅₀ = 12 μMHypoxia-induced activation

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